molecular formula C11H11N3O3 B1369915 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 4916-13-6

1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1369915
CAS RN: 4916-13-6
M. Wt: 233.22 g/mol
InChI Key: WOVCZGZVFJWZBD-UHFFFAOYSA-N
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Patent
US07919488B2

Procedure details

To a mixture of ethyl 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate (190.0 g, 0.73 mol) and MeOH/H2O (350 mL/100 mL) was added LiOH.H2O (42.0 g, 0.97 mol) in portions at 0° C. and the reaction mixture was stirred at room temperature overnight. The mixture was evaporated, the residue was diluted with water (250 mL), then extracted with Et2O (3×75 mL) to remove neutral impurities. The aqueous layer was adjusted to pH=3-4 with conc. HCl and the precipitate was filtered to afford the title compound (160 g, 94.0%) as a white solid.
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]([O:15]CC)=[O:14])[N:10]=[N:9]2)=[CH:5][CH:4]=1.O[Li].O>CO.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:7][N:8]2[CH:12]=[C:11]([C:13]([OH:15])=[O:14])[N:10]=[N:9]2)=[CH:18][CH:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
190 g
Type
reactant
Smiles
COC1=CC=C(CN2N=NC(=C2)C(=O)OCC)C=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CO.O
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
O[Li].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
the residue was diluted with water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×75 mL)
CUSTOM
Type
CUSTOM
Details
to remove neutral impurities
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(CN2N=NC(=C2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.